N-benzyl-4-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide is a complex organic compound with the molecular formula C₁₆H₁₆N₄O₅. It is characterized by the presence of a benzyl group, a nitro-furyl moiety, and a hydrazino linkage, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide typically involves the condensation of benzylamine with 4-oxobutanoyl chloride, followed by the reaction with 5-nitro-2-furaldehyde hydrazone. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkylating agents can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of benzyl-substituted compounds .
Scientific Research Applications
N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro-furyl moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide
Uniqueness
N-benzyl-4-{2-[(5-nitro-2-furyl)methylene]hydrazino}-4-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro-furyl moiety, in particular, is responsible for its redox properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
N-benzyl-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C16H16N4O5/c21-14(17-10-12-4-2-1-3-5-12)7-8-15(22)19-18-11-13-6-9-16(25-13)20(23)24/h1-6,9,11H,7-8,10H2,(H,17,21)(H,19,22)/b18-11+ |
InChI Key |
FKRKQZWHKYSDJL-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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